

# Spectroscopic Profile of 5-Fluoro-2-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Fluoro-2-methylaniline

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This technical guide provides a comprehensive overview of the spectral data for the compound **5-Fluoro-2-methylaniline** (CAS No. 367-29-3), a key intermediate in pharmaceutical and chemical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for these analytical techniques are also provided to facilitate reproducibility and further research.

## Compound Overview

Compound: **5-Fluoro-2-methylaniline** CAS Number: 367-29-3 Molecular Formula:  $C_7H_8FN$   
Molecular Weight: 125.14 g/mol [1][2] Synonyms: 2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine[3]

## Spectral Data

The following sections summarize the key spectral data obtained for **5-Fluoro-2-methylaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR data for **5-Fluoro-2-methylaniline** are presented below.

Table 1: <sup>1</sup>H NMR Spectral Data of **5-Fluoro-2-methylaniline**[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.97	t	7.2	Aromatic CH
6.40	t	9.9	Aromatic CH
3.69	s	-	NH <sub>2</sub>
2.12	s	-	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 600 MHz[\[4\]](#)Table 2: <sup>13</sup>C NMR Spectral Data of **5-Fluoro-2-methylaniline**[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J C-F) Hz	Assignment
162.24	d	240.9	C-F
145.82	d	10.6	C-NH <sub>2</sub>
131.12	d	9.6	Aromatic C-H
117.62	d	2.6	Aromatic C-CH <sub>3</sub>
104.67	d	21.0	Aromatic C-H
101.56	d	24.6	Aromatic C-H
16.62	s	-	CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 151 MHz[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of **5-Fluoro-2-methylaniline**.

Table 3: Gas-Phase IR Spectral Data of **5-Fluoro-2-methylaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3485	Strong	N-H Stretch (Asymmetric)
3400	Strong	N-H Stretch (Symmetric)
3050	Medium	Aromatic C-H Stretch
2930	Medium	Aliphatic C-H Stretch
1625	Strong	N-H Bend (Scissoring)
1510	Strong	Aromatic C=C Stretch
1250	Strong	C-N Stretch
1150	Strong	C-F Stretch

Note: This data is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.<sup>[5]</sup> Absorption frequencies and intensities may vary in the solid or liquid state.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **5-Fluoro-2-methylaniline** is summarized below.

Table 4: Mass Spectrometry Data (Electron Ionization) of **5-Fluoro-2-methylaniline**<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
125	100	[M] <sup>+</sup> (Molecular Ion)
124	80	[M-H] <sup>+</sup>
110	40	[M-CH <sub>3</sub> ] <sup>+</sup>
95	30	[M-HCN-H] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

### NMR Spectroscopy

**Sample Preparation:** A solution of **5-Fluoro-2-methylaniline** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.

**Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For <sup>1</sup>H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

### Infrared (IR) Spectroscopy

**Sample Preparation (Gas Phase):** A small amount of **5-Fluoro-2-methylaniline** is introduced into a gas cell, which is then placed in the beam path of the IR spectrometer.

**Sample Preparation (Solid Phase - KBr Pellet):** Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure in a die to form a transparent pellet.

**Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum (of air or a pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

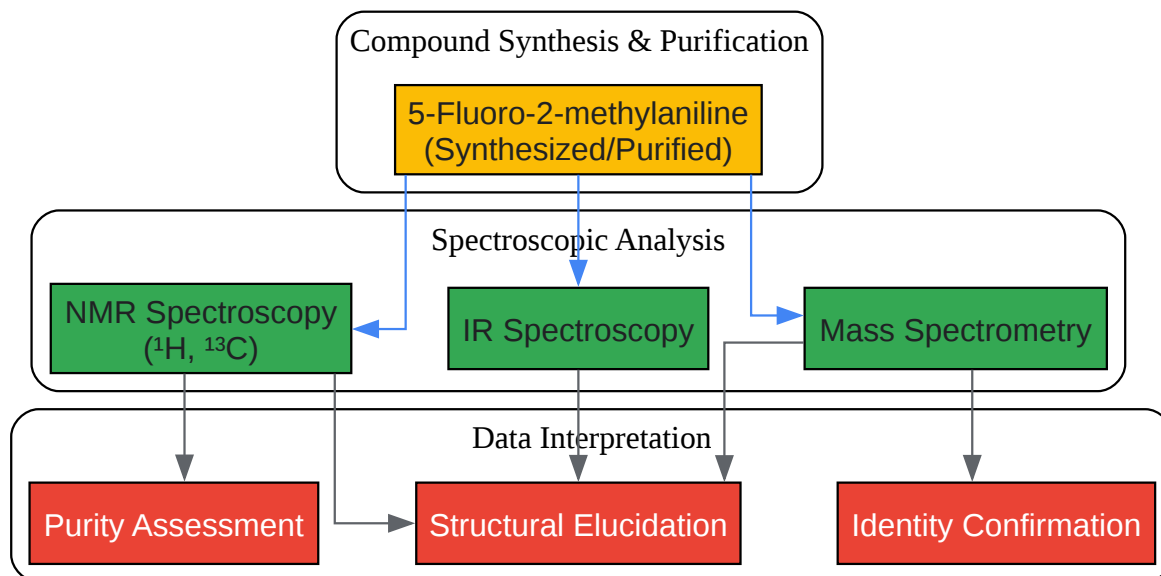
**Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

**Ionization:** In electron ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

## Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.



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Caption: General workflow for spectroscopic analysis of **5-Fluoro-2-methylaniline**.

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